molecular formula C18H20N2O2 B5349362 1-acetyl-N-1-naphthyl-4-piperidinecarboxamide

1-acetyl-N-1-naphthyl-4-piperidinecarboxamide

Cat. No. B5349362
M. Wt: 296.4 g/mol
InChI Key: QVAHIHQJOUNXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-1-naphthyl-4-piperidinecarboxamide (ANPC) is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ANPC is a synthetic derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) widely used in the production of dyes, plastics, and pharmaceuticals. ANPC has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-1-naphthyl-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the NF-kappa B pathway, which is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. This compound has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and suppressing the expression of angiogenic factors.

Advantages and Limitations for Lab Experiments

1-acetyl-N-1-naphthyl-4-piperidinecarboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has been extensively studied for its biological activities, making it a well-characterized compound. However, this compound also has some limitations. This compound is a relatively complex compound that requires specialized equipment and expertise to synthesize. In addition, this compound has not been extensively studied in vivo, making it difficult to assess its potential toxicity and side effects.

Future Directions

There are several future directions for 1-acetyl-N-1-naphthyl-4-piperidinecarboxamide research. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and pain. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. This could involve the identification of this compound binding partners and the characterization of this compound signaling pathways. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective analogs.

Synthesis Methods

1-acetyl-N-1-naphthyl-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with piperidine and acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1-acetyl-N-1-naphthyl-4-piperidinecarboxamide has been extensively investigated for its potential applications in various fields, including cancer research, inflammation, and pain management. In cancer research, this compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and inhibiting the NF-kappa B pathway.
Inflammation is a complex biological process that is involved in the pathogenesis of many diseases, including arthritis and asthma. This compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Pain management is another area where this compound has shown promise. This compound has been found to possess analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain transmission. This compound has also been shown to reduce the expression of c-Fos, a protein involved in pain signaling.

properties

IUPAC Name

1-acetyl-N-naphthalen-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(21)20-11-9-15(10-12-20)18(22)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAHIHQJOUNXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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